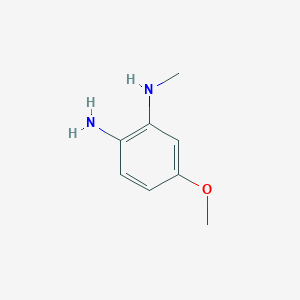
5-Methoxy-N1-methylbenzene-1,2-diamine
描述
5-Methoxy-N1-methylbenzene-1,2-diamine, also known as 4-methoxy-N~2~-methyl-1,2-benzenediamine, is a chemical compound with the CAS Number: 129139-48-6 . It has a molecular weight of 152.2 and its InChI Code is 1S/C8H12N2O/c1-10-8-5-6 (11-2)3-4-7 (8)9/h3-5,10H,9H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-N1-methylbenzene-1,2-diamine contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
5-Methoxy-N1-methylbenzene-1,2-diamine is a liquid at normal temperature . The compound is generally soluble in water .科学研究应用
Selective and Sensitive Ion Detection
A diamine compound closely related to 5-Methoxy-N1-methylbenzene-1,2-diamine has been used as a neutral ionophore for the development of a highly selective and sensitive PVC membrane electrode. This electrode is particularly effective for detecting Be2+ ions. The compound shows a Nernstian response over a wide concentration range, with a very low detection limit. This application is significant in fields requiring precise ion detection, such as environmental monitoring and analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).
Corrosion Inhibition
Derivatives of 2-Aminobenzene-1,3-dicarbonitriles, which are structurally similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been investigated as green corrosion inhibitors for metals like mild steel and aluminum. These compounds exhibit high inhibition efficiency, making them valuable in industrial processes where metal corrosion is a concern, such as in oil well acidization, descaling, and steel pickling (Verma, Quraishi, & Singh, 2015).
Enhancement of Li-ion Batteries
Analogues of 1,2,4,5-tetramethoxybenzene, a compound related to 5-Methoxy-N1-methylbenzene-1,2-diamine, have been synthesized and characterized for potential use in Li-ion batteries. These substances, particularly the methylated quinonic structures, demonstrate better electrochemical stability and effective prevention of overcharging in batteries, highlighting their significance in advancing battery technology (Pirnat, Gaberšček, & Dominko, 2013).
Catalytic Conversion in Fuel Production
A study demonstrated the use of a methoxybenzene compound, similar to 5-Methoxy-N1-methylbenzene-1,2-diamine, in the catalytic conversion of biomass lignin to gasoline-range molecules. This process occurs over a bifunctional catalyst, showcasing the potential of such compounds in renewable energy production, particularly in the conversion of biomass to liquid fuels (Zhu, Lobban, Mallinson, & Resasco, 2011).
Development of Organogels and Mesophases
Certain derivatives of 5-Methoxy-N1-methylbenzene-1,2-diamine have been used to create novel organogels and mesophases. These materials exhibit properties like thermotropic cubic mesophases, making them useful in a variety of applications, from material science to pharmaceuticals (Ziessel, Pickaert, Camerel, Donnio, Guillon, Césario, & Prangé, 2004).
安全和危害
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s recommended to handle it with suitable gloves and eye protection .
属性
IUPAC Name |
4-methoxy-2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCHGDNINANNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-N1-methylbenzene-1,2-diamine | |
CAS RN |
129139-48-6 | |
| Record name | 5-methoxy-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine](/img/structure/B2827524.png)
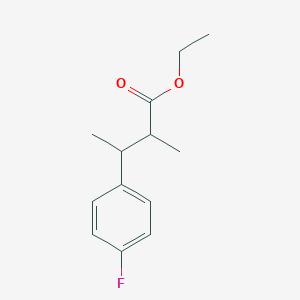
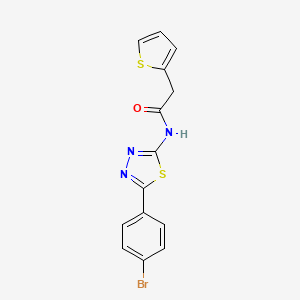
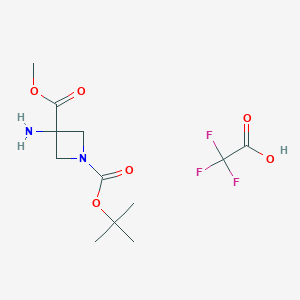
![N-butyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827532.png)
![5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2827533.png)
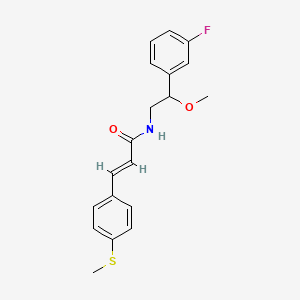
![2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide](/img/structure/B2827535.png)
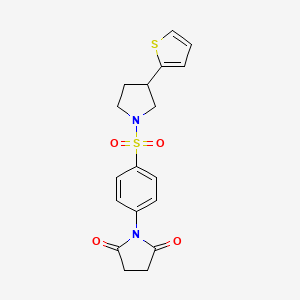
![3-amino-N-(2,5-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2827539.png)
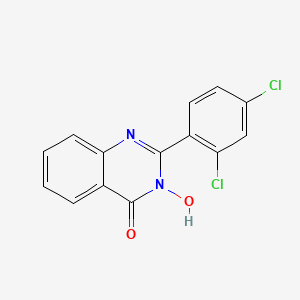
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2827541.png)
![Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2827544.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide](/img/structure/B2827546.png)